molecular formula C14H9ClO4 B11774350 7-Chloro-1-methoxydibenzo[b,d]furan-4-carboxylic acid

7-Chloro-1-methoxydibenzo[b,d]furan-4-carboxylic acid

Cat. No.: B11774350
M. Wt: 276.67 g/mol
InChI Key: RZMURXTUHSPSNP-UHFFFAOYSA-N
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Description

7-Chloro-1-methoxydibenzo[b,d]furan-4-carboxylic acid is a chemical compound belonging to the dibenzofuran family. Dibenzofurans are heterocyclic organic compounds that consist of fused benzene and furan rings. This particular compound is characterized by the presence of a chlorine atom at the 7th position, a methoxy group at the 1st position, and a carboxylic acid group at the 4th position on the dibenzofuran skeleton .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-1-methoxydibenzo[b,d]furan-4-carboxylic acid typically involves the following steps:

    Formation of the Dibenzofuran Core: The dibenzofuran core can be synthesized through various methods, including the cyclization of biphenyl derivatives or the oxidative coupling of phenols.

    Introduction of Functional Groups: The chlorine atom, methoxy group, and carboxylic acid group are introduced through specific reactions. For example, chlorination can be achieved using reagents like thionyl chloride or phosphorus pentachloride.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

7-Chloro-1-methoxydibenzo[b,d]furan-4-carboxylic acid has various applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Chloro-1-methoxydibenzo[b,d]furan-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, the compound may induce apoptosis (programmed cell death) in cancer cells by targeting specific signaling pathways .

Comparison with Similar Compounds

Uniqueness: 7-Chloro-1-methoxydibenzo[b,d]furan-4-carboxylic acid is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the chlorine atom, methoxy group, and carboxylic acid group allows for diverse chemical modifications and interactions with biological targets, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C14H9ClO4

Molecular Weight

276.67 g/mol

IUPAC Name

7-chloro-1-methoxydibenzofuran-4-carboxylic acid

InChI

InChI=1S/C14H9ClO4/c1-18-10-5-4-9(14(16)17)13-12(10)8-3-2-7(15)6-11(8)19-13/h2-6H,1H3,(H,16,17)

InChI Key

RZMURXTUHSPSNP-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C3=C(C=C(C=C3)Cl)OC2=C(C=C1)C(=O)O

Origin of Product

United States

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